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Compound of Interest

Compound Name:
5-chloro-2-methoxypyridine-4-

sulfinic acid

CAS No.: 2225146-72-3

Cat. No.: B6604058

Get Quote

Executive Summary
5-Chloro-2-methoxypyridine (CAS: 13473-01-3) is a bifunctional pyridine scaffold widely utilized

in medicinal chemistry as a bioisostere for phenyl rings and as a precursor for complex

heterocyclic APIs (Active Pharmaceutical Ingredients).[1] Its utility stems from the orthogonal

reactivity of its substituents: the electron-donating methoxy group at C2 activates the ring for

directed lithiation, while the chlorine atom at C5 provides a handle for cross-coupling reactions

and modulates lipophilicity (

).

This guide analyzes the molecule's electronic distribution, detailing how the "push-pull"

interaction between the 2-methoxy and 5-chloro substituents dictates its regioselectivity in

nucleophilic aromatic substitution (

) and Directed Ortho Metalation (DoM).
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The reactivity of 5-chloro-2-methoxypyridine is defined by the superimposition of inductive (

) and mesomeric (

) effects on the electron-deficient pyridine nucleus.

Orbital & Substituent Analysis
Pyridine Nitrogen (N1): Acts as a strong electron-withdrawing group (

), lowering the energy of the LUMO and making the ring susceptible to nucleophilic attack,
particularly at C2 and C6.

2-Methoxy Group (-OMe):

Inductive Effect (

): Withdraws electron density through the

-bond, increasing the acidity of the adjacent C3 proton.

Mesomeric Effect (

): Strong donation of lone pair electrons into the

-system. This raises the HOMO energy and activates positions C3 and C5 toward
electrophiles. However, C5 is blocked by chlorine.

5-Chloro Group (-Cl):

Inductive Effect (

): Dominates over its weak mesomeric donation (

), deactivating the ring overall but stabilizing anionic intermediates at ortho positions
(C4/C6) during metalation.
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Property Value Mechanistic Implication

Molecular Weight 143.57 g/mol

Low MW fragment, ideal for

Fragment-Based Drug Design

(FBDD).

Boiling Point 181–182 °C
High thermal stability; suitable

for high-temp cross-coupling.

Density 1.193 g/mL
Denser than unsubstituted

pyridine due to halogenation.

pKa (Conj. Acid) ~1.12 (Predicted)

Very weak base. The

effect of Cl and OMe reduces

electron density at N1, making

protonation difficult compared

to pyridine (pKa 5.2).

LogP ~2.2

Increased lipophilicity vs.

pyridine (LogP 0.65),

improving membrane

permeability in drug

candidates.

Synthetic Pathways
The most robust synthesis avoids direct chlorination of 2-methoxypyridine (which suffers from

poor regioselectivity) and instead utilizes Nucleophilic Aromatic Substitution (

) on a symmetrical precursor.

Primary Route: of 2,5-Dichloropyridine
This protocol exploits the differential reactivity of the C2 and C5 positions. The C2-chlorine is

activated by the adjacent nitrogen (

effects), while the C5-chlorine is unactivated.

Protocol:
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Reagents: 2,5-Dichloropyridine (1.0 eq), Sodium Methoxide (NaOMe, 1.1 eq), Methanol

(Solvent).

Conditions: Reflux (65 °C) for 12–18 hours under

atmosphere.

Workup: Quench with water, extract with Dichloromethane (DCM), wash with brine, dry over

.

Yield: Typically >90%.

Self-Validating Check: The disappearance of the starting material peak by GC-MS and the shift

of the C2 signal in

NMR confirms substitution.

2,5-Dichloropyridine
(C2 Activated)

Meisenheimer Complex
(Stabilized by N1)

Nucleophilic Attack (C2)

NaOMe / MeOH
(Nucleophile)

5-Chloro-2-methoxypyridine
(Regioselective Product)

Elimination of Cl-

Click to download full resolution via product page

Figure 1: Regioselective synthesis via nucleophilic aromatic substitution.

Reactivity Profile & Experimental Logic
Directed Ortho Metalation (DoM)
The 2-methoxy group is a powerful Directed Metalation Group (DMG). It coordinates lithium

bases, directing deprotonation to the C3 position (ortho to OMe).

Regioselectivity: Exclusive C3 lithiation.
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Why not C4? Although C4 is ortho to Cl (an acidifying group), the coordination ability of the

OMe oxygen to Li is kinetically superior to the inductive acidification of Cl.

Why not C6? C6 is ortho to N1 and Cl. While lithiation at C6 is possible (directed by ring

nitrogen), the OMe-directed pathway to C3 is thermodynamically and kinetically favored in

ether solvents.

Reagents: LDA (Lithium Diisopropylamide) or n-BuLi/TMEDA at -78 °C.

Application: Synthesis of 5-chloro-2-methoxypyridine-3-boronic acid (Suzuki precursor).

Cross-Coupling (C5-Cl)
The C5-chlorine bond is deactivated relative to bromides or iodides but can participate in

Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig) using electron-rich

phosphine ligands (e.g., XPhos, SPhos) that facilitate oxidative addition.

NMR Characterization Data
The

NMR spectrum is distinct and allows for rapid structural verification.
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Proton
Position

Chemical Shift
(

, ppm)

Multiplicity

Coupling
Constants (

, Hz)

Assignment
Logic

-OCH3 3.90 Singlet (3H) -
Characteristic

methoxy signal.

H3 6.75 Doublet (1H)

Upfield shift due

to ortho-

resonance

donation from

OMe.

H4 7.55
Doublet of

Doublets (1H)

Deshielded by

meta-Cl and

ortho-coupling to

H3.

H6 8.15 Doublet (1H)

Most downfield;

adjacent to

electron-

withdrawing N1

and ortho-Cl.

Detailed Experimental Protocol: C3-
Functionalization
Objective: Synthesis of 5-chloro-2-methoxypyridine-3-carbaldehyde via DoM.

Setup: Flame-dry a 100 mL Schlenk flask. Flush with Argon.

Solvation: Dissolve 5-chloro-2-methoxypyridine (1.44 g, 10 mmol) in anhydrous THF (20

mL). Cool to -78 °C (dry ice/acetone bath).

Metalation: Add LDA (2.0 M in THF/heptane, 6.0 mL, 12 mmol) dropwise over 15 minutes.

Note: Maintain temp < -70 °C to prevent nucleophilic attack of the base on the pyridine

ring or "halogen dance" rearrangement.
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Observation: Solution typically turns yellow/orange, indicating formation of the lithiated

species. Stir for 1 hour at -78 °C.

Quench: Add DMF (Dimethylformamide, 1.5 mL, 20 mmol) dropwise. Stir for 30 min at -78

°C, then warm to Room Temperature (RT).

Workup: Quench with saturated

(aq). Extract with EtOAc (3x). Dry organic layer (

) and concentrate.

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

5-Chloro-2-methoxypyridine

Pathway A: Directed Ortho Metalation
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Pathway B: Pd-Catalyzed Coupling
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 Oxidative Addition at C-Cl

3-Lithio Intermediate
(C3 Anion)

5-Aryl-2-methoxypyridine
(Biaryl Scaffold)

3-Substituted Product
(e.g., Boronic Acid, Aldehyde)

 + Electrophile (E+)
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Figure 2: Divergent reactivity pathways: C3-Lithiation vs. C5-Cross Coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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